

A Comparative Guide to the Spectroscopic Interpretation of Dibenzyl Sulfone and its Analogs

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Compound of Interest

Compound Name: *Dibenzyl sulfone*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for **dibenzyl sulfone**, alongside two structurally related compounds: diphenyl sulfone and dibenzyl sulfide.

Understanding the spectral characteristics of these molecules is crucial for their identification, characterization, and application in various research and development settings, including drug discovery where sulfone and sulfide moieties are of significant interest. The data presented herein has been compiled from various spectroscopic techniques, offering a comprehensive analytical overview.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **dibenzyl sulfone**, diphenyl sulfone, and dibenzyl sulfide, facilitating a clear and objective comparison of their spectral properties.

¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Dibenzyl Sulfone	CDCl ₃	~7.35-7.45	m	10H	Aromatic protons
~4.30	s	4H	Methylene (-CH ₂ -) protons		
Diphenyl Sulfone	CDCl ₃	~7.95	m	4H	Aromatic protons (ortho to SO ₂)
~7.50-7.60	m	6H	Aromatic protons (meta, para to SO ₂) ^{[1][2]}		
Dibenzyl Sulfide	CDCl ₃	~7.20-7.35	m	10H	Aromatic protons
~3.65	s	4H	Methylene (-CH ₂ -) protons		

¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
Dibenzyl Sulfone	CDCl ₃	~130.5	Aromatic C-H
~129.0		Aromatic C-H	
~128.5		Aromatic ipso-C	
~62.5		Methylene (-CH ₂ -) carbon	
Diphenyl Sulfone	CDCl ₃	~141.6	Aromatic ipso-C[1]
~133.2		Aromatic C-H (para) [1]	
~129.3		Aromatic C-H (meta) [1]	
~127.7		Aromatic C-H (ortho) [1]	
Dibenzyl Sulfide	CDCl ₃	~138.0	Aromatic ipso-C[3]
~129.0		Aromatic C-H[3]	
~128.5		Aromatic C-H[3]	
~127.0		Aromatic C-H[3]	
~39.0		Methylene (-CH ₂ -) carbon[3]	

Infrared (IR) Spectral Data

Compound	Major Peaks (cm^{-1})	Assignment
Dibenzyl Sulfone	~3030	Aromatic C-H stretch
~2930	Aliphatic C-H stretch	
~1320, ~1130	Asymmetric and symmetric SO_2 stretch ^[4]	
~1495, ~1455	Aromatic C=C stretch	
Diphenyl Sulfone	~3070	Aromatic C-H stretch
~1325, ~1160	Asymmetric and symmetric SO_2 stretch ^{[4][5]}	
~1447	Aromatic C=C stretch	
Dibenzyl Sulfide	~3060, ~3020	Aromatic C-H stretch ^[6]
~2920	Aliphatic C-H stretch ^[6]	
~1490, ~1450	Aromatic C=C stretch ^[6]	
~695	C-S stretch	

Mass Spectrometry (MS) Data

Compound	Ionization Mode	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Dibenzyl Sulfone	El	246 (M^+)	182 ($[\text{M}-\text{SO}_2]^+$), 91 (Tropylium ion, $[\text{C}_7\text{H}_7]^+$)
Diphenyl Sulfone	El	218 (M^+)	125 ($[\text{M}-\text{SO}_2-\text{H}]^+$), 77 ($[\text{C}_6\text{H}_5]^+$) ^{[7][8]}
Dibenzyl Sulfide	El	214 (M^+)	123 ($[\text{M}-\text{C}_7\text{H}_7]^+$), 91 (Tropylium ion, $[\text{C}_7\text{H}_7]^+$)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to acquire the data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Approximately 5-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.[1][4] A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample was gently agitated to ensure complete dissolution and a homogeneous solution.
- Instrumentation: Spectra were acquired on a standard NMR spectrometer operating at a field strength of 300 MHz or higher.
- Data Acquisition:
 - ¹H NMR: Standard pulse sequences were used to acquire the proton spectra. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Proton-decoupled spectra were obtained to simplify the spectrum to single lines for each unique carbon atom.[9] A larger number of scans were typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.[10]
- Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory was used.

- Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The solid sample was then brought into firm contact with the crystal using a pressure clamp to ensure good contact. The sample spectrum was then recorded. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm^{-1}). This method requires minimal sample preparation and is non-destructive.[3][10]

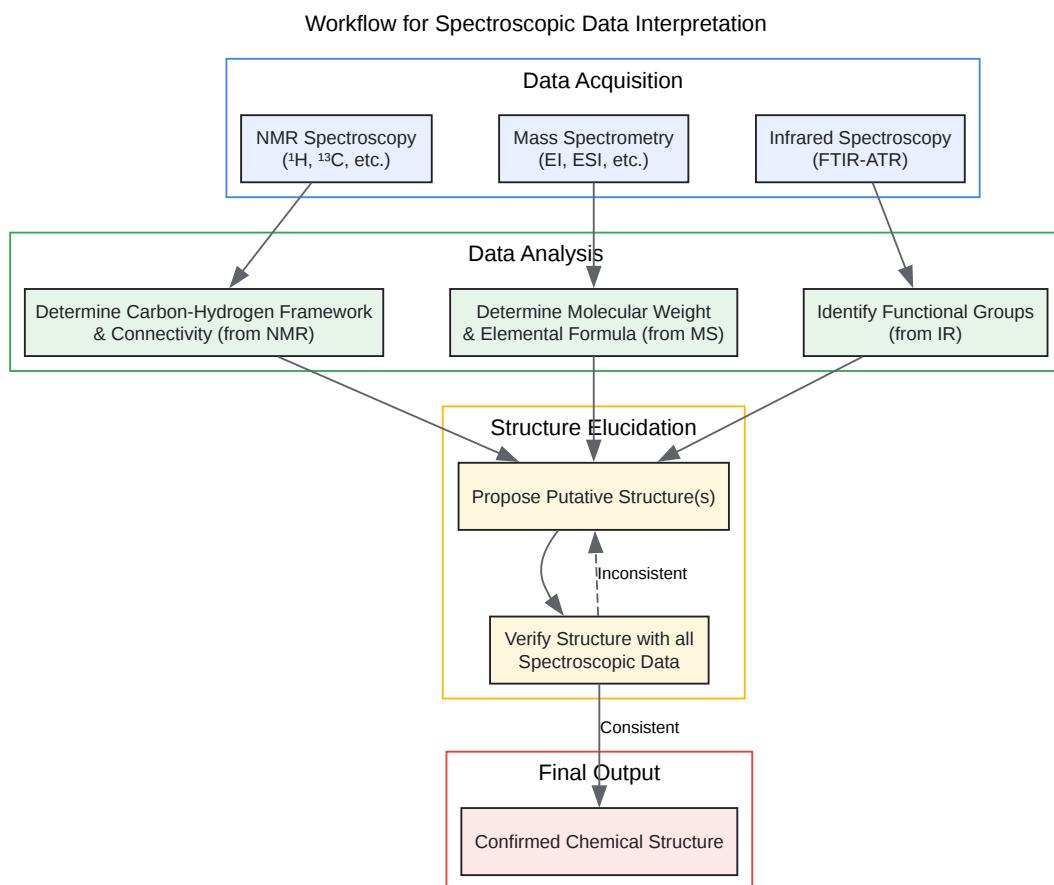
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A small amount of the solid sample was introduced into the mass spectrometer via a direct insertion probe (DIP).[11][12] The probe was heated to volatilize the sample directly into the ion source.
- Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.
- Data Acquisition: The vaporized sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14] The resulting positively charged ions were then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z values.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates a general workflow for the interpretation of spectroscopic data to elucidate the structure of an unknown organic compound.

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Caption: A flowchart illustrating the systematic process of elucidating a chemical structure.

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